molecular formula C25H27O5D11 B602552 Simvastatin-d11 CAS No. 1002347-74-1

Simvastatin-d11

Katalognummer: B602552
CAS-Nummer: 1002347-74-1
Molekulargewicht: 429.64
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Simvastatin-d11 is the deuterium labeled Simvastatin . Simvastatin belongs to a group of drugs called HMG CoA reductase inhibitors, or “statins”. It is used to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .


Synthesis Analysis

Simvastatin is synthesized via a biocatalytic process. The process was scaled up for gram-scale synthesis of simvastatin, showing that simvastatin synthesized via this method could be readily purified from the fermentation broth with >90% recovery and >98% purity .


Molecular Structure Analysis

This compound is the deuterium labeled Simvastatin. Simvastatin (MK 733) is a competitive inhibitor of HMG-CoA reductase with a Ki of 0.2 nM .


Chemical Reactions Analysis

During the milling of crystalline and amorphous powders of simvastatin, the disordering during milling of the crystalline powder was found to progressively decrease the crystallinity. For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder .


Physical and Chemical Properties Analysis

The physical and chemical transformations in the milled powder were evaluated using modulated differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy. The melting point of simvastatin depressed systematically with the increase in the degree of disorder as well as the degradation .

Wissenschaftliche Forschungsanwendungen

  • Hepatotoxicity and Cellular Pathways : Simvastatin has been widely used for controlling elevated cholesterol. However, it's associated with hepatotoxic effects, triggering cellular damage in liver cells. Research using rat primary hepatocytes revealed that Simvastatin affects pathways like NRF2-mediated oxidative stress response and cytochrome P450 metabolism. This highlights the intricate cellular mechanisms Simvastatin influences, which are critical for understanding its hepatic impact (Cho et al., 2013).

  • Bone Health and Osteoblast Differentiation : Research on MC3T3-E1 cells, a type of nontransformed osteoblastic cell, shows that Simvastatin enhances osteoblast differentiation and mineralization. This suggests a potential therapeutic use of Simvastatin in treating bone diseases such as osteoporosis (Maeda et al., 2001).

  • Cardiovascular Effects : Simvastatin's impact extends to cardiovascular health, particularly in the context of surgery and inflammation. For instance, it reduces leukocyte-endothelial interactions following coronary artery bypass surgery, indicating its anti-inflammatory effects in a cardiovascular setting (Chello et al., 2003).

  • Implications in Exercise Training : Interestingly, Simvastatin appears to impair exercise training adaptations, particularly in the context of cardiorespiratory fitness and skeletal muscle mitochondrial content. This research offers insights into how Simvastatin might interact with physical exercise regimes in clinical settings (Mikus et al., 2013).

  • Diabetic Cardiomyopathy : In the context of diabetic cardiomyopathy, Simvastatin shows beneficial effects by attenuating oxidative stress and inflammation, suggesting its potential therapeutic application in diabetes-related cardiac conditions (Al-Rasheed et al., 2017).

  • Cancer Research : Studies have explored Simvastatin's role in cancer, particularly in inducing apoptosis in cancer cells. For instance, it has been shown to induce cell cycle arrest and inhibit proliferation in various cancer cell types, suggesting its potential as an adjunct therapy in cancer treatment (Koyuturk et al., 2007).

  • Neurological Applications : Simvastatin has also been investigated in the context of neurological diseases. It demonstrates neuroprotective effects in experimental parkinsonian models, suggesting a role in treating neurodegenerative diseases (Yan et al., 2011).

Safety and Hazards

Simvastatin can cause a condition that results in the breakdown of skeletal muscle tissue, potentially leading to kidney failure. It can harm an unborn baby or cause birth defects. Do not use if you are pregnant or planning to become pregnant .

Zukünftige Richtungen

Simvastatin is usually taken at bedtime or with an evening meal. This is because your body makes most of its cholesterol at night, so simvastatin works better at lowering cholesterol at night than in the morning .

Biochemische Analyse

Biochemical Properties

Simvastatin-d11 interacts with various enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This interaction reduces the endogenous production of cholesterol in the liver .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce pyroptosis and suppress cell proliferation in certain cancer cells . Changes in the expression level of NLPR3, ASC, cleaved-caspase-1, mature IL-1β, IL-18, and GSDMD-N were observed, indicating an influence on cell signaling pathways . Moreover, this compound has been found to improve endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme HMG-CoA reductase, thereby reducing the production of mevalonic acid, a precursor in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol and low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have significant effects in laboratory settings. For instance, it has been shown to reduce the secretion of exosomes from various cell types over time . A decrease in total drug level during incubation indicates that this compound is partly biotransformed by cellular enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on hypercholesterolemic patients, this compound treatment led to substantial reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This interaction reduces the endogenous production of cholesterol in the liver . It is also known to undergo extensive hepatic metabolism via various pathways including acid/lactone interconversion .

Transport and Distribution

This compound is transported into cells leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids . Organic anion (OATP) transporters actively capture and transport statins into hepatocytes . All statins, including this compound, are substrates for organic anion-transporting polypeptides 1B1 (OATP1B1), the transport activity of which is associated with the SLCO1B1 gene .

Subcellular Localization

Given that this compound is a statin and statins are known to inhibit the enzyme HMG-CoA reductase, which is located in the cytosol, it can be inferred that this compound may also localize to the cytosol to exert its effects .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the Simvastatin molecule. This can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Simvastatin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Simvastatin-d11 can be achieved by using deuterated reagents in the following steps:", "Step 1: Protection of the carboxylic acid group of Simvastatin using a suitable protecting group.", "Step 2: Deuteration of the appropriate functional groups using deuterated reagents.", "Step 3: Deprotection of the protecting group to obtain Simvastatin-d11." ] }

CAS-Nummer

1002347-74-1

Molekularformel

C25H27O5D11

Molekulargewicht

429.64

Reinheit

95% by HPLC; 98% atom D;

Verwandte CAS-Nummern

79902-63-9 (unlabelled)

Tag

Simvastatin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.